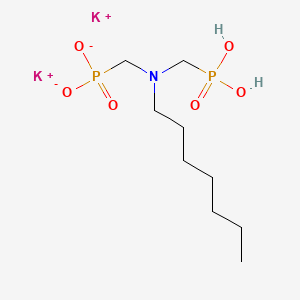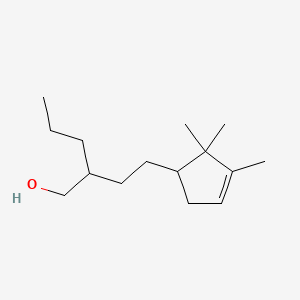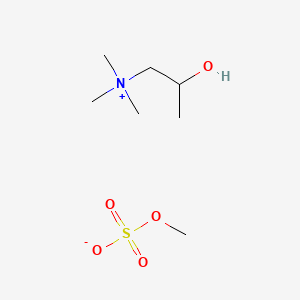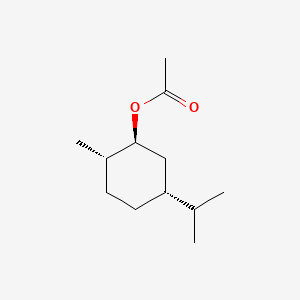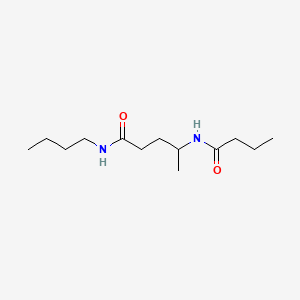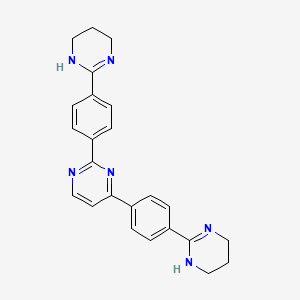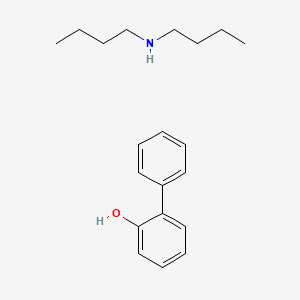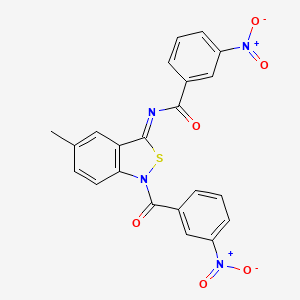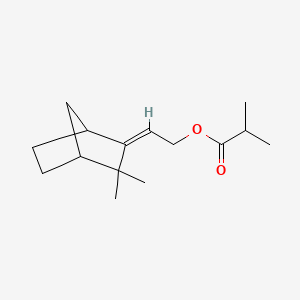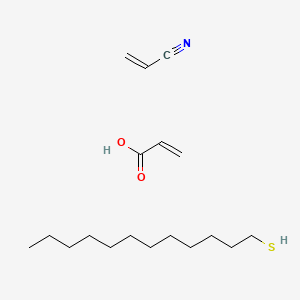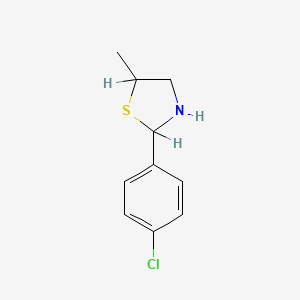
2-(4-Chlorophenyl)-5-methylthiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-methylthiazolidine is an organic compound belonging to the thiazolidine class. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the 4-chlorophenyl group and a methyl group on the thiazolidine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(4-Chlorophenyl)-5-methylthiazolidine typically begins with 4-chlorobenzaldehyde and 2-amino-2-methyl-1-propanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The mixture is heated under reflux conditions to facilitate the formation of the thiazolidine ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(4-Chlorophenyl)-5-methylthiazolidine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenyl)-5-methylthiazolidine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations, making it a valuable compound in synthetic organic chemistry.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiazolidine ring is known to enhance the biological activity of compounds, making it a subject of interest in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of infections and inflammatory conditions.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-5-methylthiazolidine exerts its effects involves interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-5-methylthiazolidine: Similar in structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)-5-methylthiazolidine: Contains a fluorine atom in place of chlorine.
2-(4-Methylphenyl)-5-methylthiazolidine: Has a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-5-methylthiazolidine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs.
Properties
CAS No. |
116113-02-1 |
|---|---|
Molecular Formula |
C10H12ClNS |
Molecular Weight |
213.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H12ClNS/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7,10,12H,6H2,1H3 |
InChI Key |
NHCGATXWTDDHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


